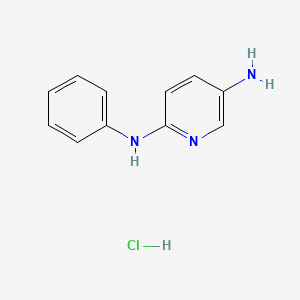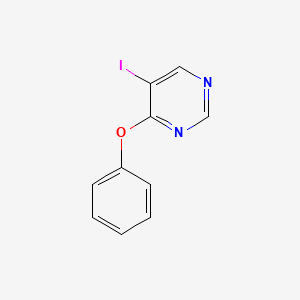
5-Iodo-4-phenoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-4-phenoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of an iodine atom at the 5th position and a phenoxy group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-phenoxypyrimidine typically involves the iodination of pyrimidine derivatives. One common method is the regioselective iodination using iodine and sodium nitrite as reagents. This method is eco-friendly, providing high yields under mild reaction conditions . The reaction is carried out at room temperature, making it an efficient and cost-effective approach.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. The use of green chemistry principles, such as minimizing waste and using non-toxic reagents, is emphasized to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-phenoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in coupling reactions with alkynes to form 5-alkynyl derivatives, which have antiviral activity.
Common Reagents and Conditions
Iodine and Sodium Nitrite: Used for the iodination of pyrimidine bases.
Organometallic Compounds: Used in substitution reactions to introduce different functional groups.
Major Products Formed
Scientific Research Applications
5-Iodo-4-phenoxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 5-Iodo-4-phenoxypyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines . Additionally, it can induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1,4-disubstituted-1,2,3-triazoles: These compounds also contain an iodine atom and exhibit similar biological activities.
4-Phenoxynicotinamide Derivatives: These compounds share the phenoxy group and have been studied for their antidiabetic and anti-inflammatory properties.
Uniqueness
5-Iodo-4-phenoxypyrimidine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo regioselective iodination and participate in coupling reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C10H7IN2O |
|---|---|
Molecular Weight |
298.08 g/mol |
IUPAC Name |
5-iodo-4-phenoxypyrimidine |
InChI |
InChI=1S/C10H7IN2O/c11-9-6-12-7-13-10(9)14-8-4-2-1-3-5-8/h1-7H |
InChI Key |
AKLSSVRKWUQVOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


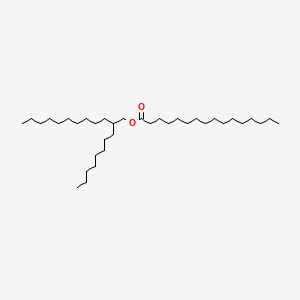
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
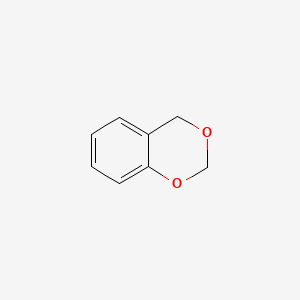
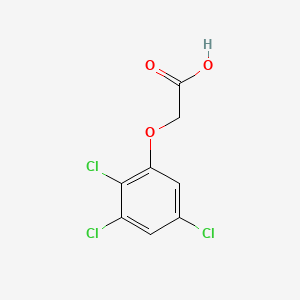
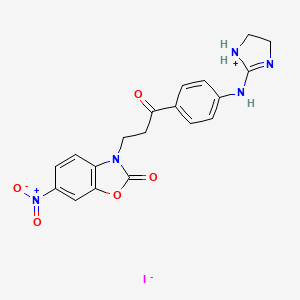
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
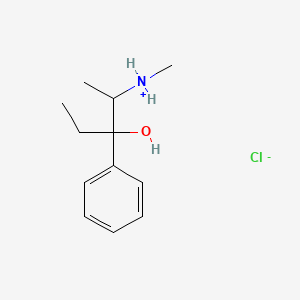
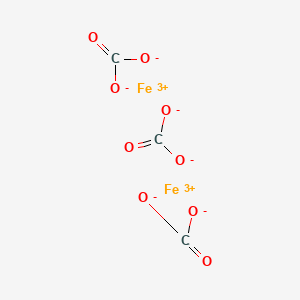
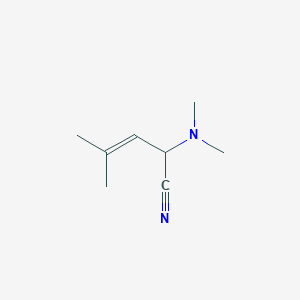
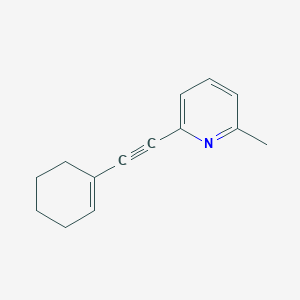
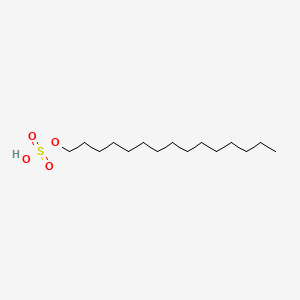
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
